molecular formula C15H10ClN3O3 B2576133 4-(3-chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one CAS No. 400075-13-0

4-(3-chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one

Cat. No.: B2576133
CAS No.: 400075-13-0
M. Wt: 315.71
InChI Key: JCMRNYAEGGOWCY-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one is a chemical compound that belongs to the class of pyrazolones This compound is characterized by the presence of both chlorophenyl and nitrophenyl groups attached to a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one typically involves the reaction of 3-chlorobenzaldehyde with 3-nitrophenylhydrazine in the presence of a base such as sodium acetate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazolone ring. The reaction conditions usually involve refluxing the reactants in ethanol or another suitable solvent for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of 4-(3-chlorophenyl)-2-(3-aminophenyl)-1H-pyrazol-3-one.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one involves its interaction with specific molecular targets. For example, its potential as an enzyme inhibitor is due to its ability to bind to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(3-chlorophenyl)-2-(3-aminophenyl)-1H-pyrazol-3-one: A reduced form of the compound with an amino group instead of a nitro group.

    4-(3-chlorophenyl)-2-(4-nitrophenyl)-1H-pyrazol-3-one: A structural isomer with the nitro group in a different position.

Uniqueness

4-(3-chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one is unique due to the specific positioning of the chlorophenyl and nitrophenyl groups, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing groups (nitro and chloro) can also affect its overall properties, making it distinct from other pyrazolone derivatives.

Properties

IUPAC Name

4-(3-chlorophenyl)-2-(3-nitrophenyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3/c16-11-4-1-3-10(7-11)14-9-17-18(15(14)20)12-5-2-6-13(8-12)19(21)22/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMRNYAEGGOWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CNN(C2=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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